3-Bromo-4-chloro-6-fluoro-1H-indazole
Description
3-Bromo-4-chloro-6-fluoro-1H-indazole is a halogenated indazole derivative featuring bromine, chlorine, and fluorine substituents at positions 3, 4, and 6, respectively. Indazoles are heterocyclic aromatic compounds with a fused benzene and pyrazole ring, widely utilized in medicinal chemistry due to their bioisosteric properties and ability to modulate biological targets. For example, bromine and chlorine at positions 3 and 4 are critical for steric and electronic interactions in enzyme binding, as seen in related compounds like 7-bromo-4-chloro-1H-indazol-3-amine, a precursor to the antiviral drug lenacapavir .
Properties
IUPAC Name |
3-bromo-4-chloro-6-fluoro-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-7-6-4(9)1-3(10)2-5(6)11-12-7/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIHWTWRRMJGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-6-fluoro-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the desired indazole compound . Another approach involves the use of transition metal-catalyzed reactions, such as copper(II) acetate-catalyzed N–N bond formation in the presence of oxygen .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-6-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) in the indazole ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce oxides or reduced forms of the compound.
Scientific Research Applications
3-Bromo-4-chloro-6-fluoro-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antiviral, and anti-inflammatory drugs.
Biological Studies: The compound is employed in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of indazole-based compounds in biological systems.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for the production of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-6-fluoro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell growth and survival .
Comparison with Similar Compounds
Key Observations :
- Halogen Positioning : Bromine at position 3 and chlorine at position 4 are common in bioactive indazoles (e.g., lenacapavir intermediates) . Fluorine at position 6 in the target compound may improve metabolic stability compared to methoxy or nitro groups .
Physicochemical Properties
- Lipophilicity : The target compound’s calculated XLogP3 (estimated ~2.8) is lower than 3-bromo-4-chloro-6-methoxy-1H-indazole (XLogP3 = 3.2) due to fluorine’s lower hydrophobicity compared to methoxy .
- Solubility : Fluorine’s electronegativity may enhance aqueous solubility relative to chloro- or bromo-only analogs.
- Spectroscopic Data : While direct data are absent, IR and NMR trends from analogs suggest:
Q & A
Q. What are the critical safety protocols for handling this halogenated indazole?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
